Theanderose, also known as isomaltosucrose, is a naturally occurring trisaccharide. [, ] It is classified as a non-reducing sugar due to the absence of a free anomeric carbon. [, ] Theanderose plays a significant role in scientific research as a:
Isomaltosylfructoside is typically sourced from plant materials, particularly through the enzymatic hydrolysis of sucrose. The enzymes involved in its synthesis are often derived from microorganisms such as bacteria and fungi, which facilitate the formation of this oligosaccharide by transferring fructose units to glucose molecules.
Chemically, isomaltosylfructoside belongs to the group of oligosaccharides, specifically classified as a fructooligosaccharide. It is characterized by a unique structure that includes both glucose and fructose units, making it distinct from other oligosaccharides.
The synthesis of isomaltosylfructoside can be achieved through various enzymatic methods. The primary approach involves the use of sucrose and specific glycosyltransferases that catalyze the transfer of fructose from sucrose to glucose, resulting in the formation of isomaltosylfructoside.
The enzymatic synthesis typically occurs under controlled conditions, including temperature and pH, to optimize enzyme activity. The reaction can be performed in batch or continuous processes, with purification steps following synthesis to isolate the desired oligosaccharide from unreacted substrates and by-products.
Isomaltosylfructoside consists of one glucose unit linked to one or more fructose units. Its molecular formula can be represented as , indicating a complex structure that contributes to its functional properties.
The molecular weight of isomaltosylfructoside is approximately 342.3 g/mol. Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy has confirmed its unique linkage patterns between glucose and fructose units.
Isomaltosylfructoside participates in various chemical reactions typical of oligosaccharides. It can undergo hydrolysis in the presence of acids or enzymes, breaking down into its constituent monosaccharides. Additionally, it can react with other carbohydrates to form new glycosidic bonds under specific conditions.
The stability of isomaltosylfructoside under different pH levels and temperatures has been studied extensively. It demonstrates resilience against acid hydrolysis compared to other sugars, which makes it suitable for use in food products that require longer shelf life.
Isomaltosylfructoside acts primarily as a prebiotic in the human gut. Upon ingestion, it is not digested in the upper gastrointestinal tract but reaches the colon intact, where it serves as a substrate for beneficial gut microbiota.
Research indicates that consumption of isomaltosylfructoside can lead to increased populations of beneficial bacteria such as Bifidobacteria and Lactobacilli. This modulation of gut microbiota contributes to improved digestive health and may enhance immune function.
Isomaltosylfructoside appears as a white crystalline powder with a sweet taste. It is soluble in water but insoluble in organic solvents, making it suitable for various applications in food formulations.
Relevant analyses have shown that isomaltosylfructoside maintains its structural integrity during processing, which is advantageous for its application in food products.
Isomaltosylfructoside has several applications in food science and nutrition:
Research continues to explore additional health benefits associated with isomaltosylfructoside, including potential roles in weight management and metabolic health.
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